Structural and Physicochemical Differentiation from the Most Active Anticonvulsant Analog
The target compound contains a 3-chloro-4-methylphenyl substituent, distinguishing it from the most active anticonvulsant analog in its series, N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (compound 1e). Compound 1e demonstrated a docking binding energy of -7.0 kcal/mol for the GABA-A receptor and -8.0 kcal/mol for GABA-aminotransferase, and in a PTZ-induced seizure model, it statistically significantly extended the latency period by 3.4 times and reduced seizure duration by 2.2 times, also reducing lethality by 80% [1]. The specific activity of the 3-chloro-4-methylphenyl analog has not been individually reported in this model, highlighting a critical data gap for direct comparison [1].
| Evidence Dimension | Anticonvulsant efficacy and target binding affinity in an in-class series |
|---|---|
| Target Compound Data | Not individually reported in the available anticonvulsant study [1] |
| Comparator Or Baseline | N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (1e); Docking: -7.0 kcal/mol (GABA-A), -8.0 kcal/mol (GABA-AT); In vivo: 3.4x latency extension, 2.2x seizure duration reduction, 80% lethality reduction |
| Quantified Difference | Cannot be calculated; data for target compound is absent from the published series [1] |
| Conditions | Molecular docking against GABA-A receptor (PDB 4COF) and GABA-AT enzyme (PDB 1OHW); PTZ-induced seizures in rats [1] |
Why This Matters
The 3-chloro-4-methylphenyl group's impact on anticonvulsant activity is uncharacterized, creating a significant differentiation or screening opportunity for labs exploring halogen-substituted phenylacetamides.
- [1] Severina HI, Skupa OO, Voloshchuk NI, Georgiyants VA. Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. J Appl Pharm Sci. 2020;10(07):001-008. View Source
